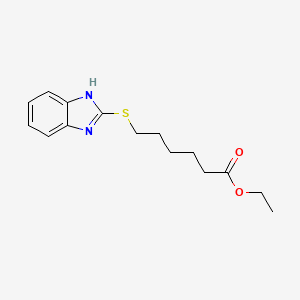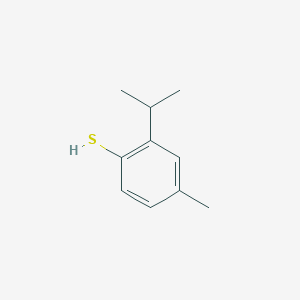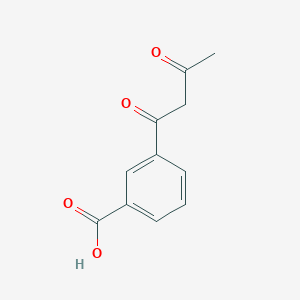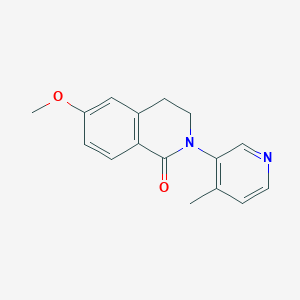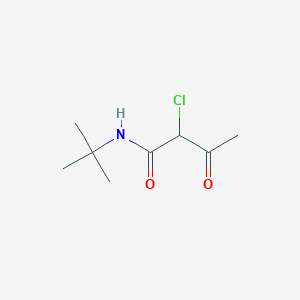
N-(tert-butyl)-2-chloro-3-oxobutanamide
描述
N-(tert-butyl)-2-chloro-3-oxobutanamide is an organic compound characterized by the presence of a tert-butyl group, a chloro group, and an oxobutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-chloro-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-chloro-3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(tert-butyl)-2-chloro-3-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often involving the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in acidic or basic media.
Major Products Formed
Substitution: Amide or thioamide derivatives.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
N-(tert-butyl)-2-chloro-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(tert-butyl)-2-chloro-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(tert-butyl)-2-chloroacetamide
- N-(tert-butyl)-2-chloropropanamide
- N-(tert-butyl)-2-chlorobutanamide
Uniqueness
N-(tert-butyl)-2-chloro-3-oxobutanamide is unique due to the presence of both a chloro group and an oxo group in its structure, which imparts distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these functional groups.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
N-tert-butyl-2-chloro-3-oxobutanamide |
InChI |
InChI=1S/C8H14ClNO2/c1-5(11)6(9)7(12)10-8(2,3)4/h6H,1-4H3,(H,10,12) |
InChI 键 |
YFOKUBCLWQNPED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)NC(C)(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanol](/img/structure/B8370184.png)
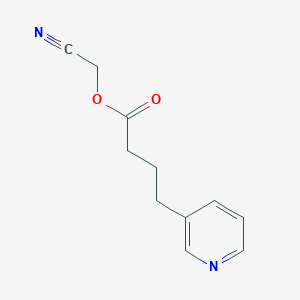
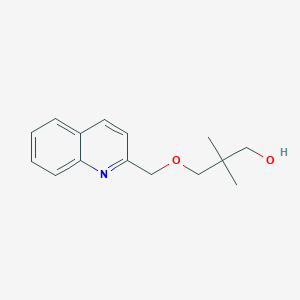
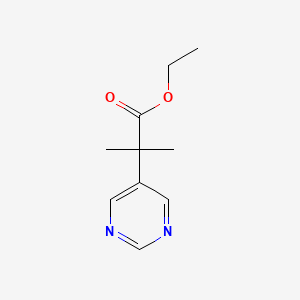
![2,2,2-trifluoro-1-(7-nitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)ethanone](/img/structure/B8370222.png)
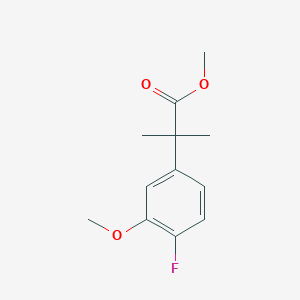
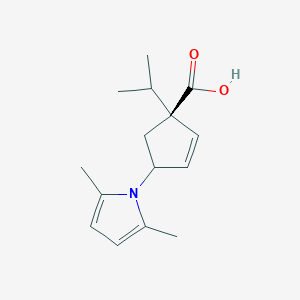
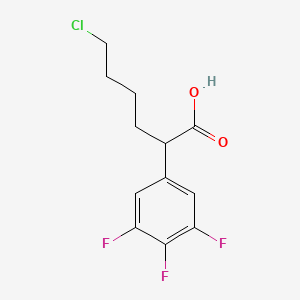
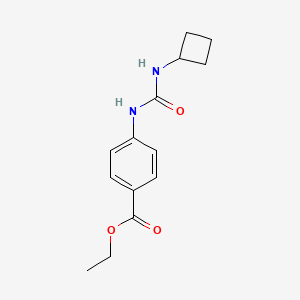
![3-[(3-Nitrobenzyl)thio]aniline](/img/structure/B8370247.png)
